molecular formula C8H10ClNO B2786503 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole CAS No. 2377034-62-1

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole

Cat. No.: B2786503
CAS No.: 2377034-62-1
M. Wt: 171.62
InChI Key: YJGIIGDZOLLAPZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole is an organic compound that features a unique combination of a chloromethyl group, a cyclopropylmethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and cyclopropylmethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent chloromethylation and cyclopropylmethylation reactions are carried out using reagents such as chloromethyl methyl ether and cyclopropylmethyl bromide, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are selected to maximize yield and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Scientific Research Applications

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole is unique due to the presence of both the chloromethyl and cyclopropylmethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups with the oxazole ring makes it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

3-(chloromethyl)-5-(cyclopropylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-5-7-4-8(11-10-7)3-6-1-2-6/h4,6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGIIGDZOLLAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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